2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate
Description
Properties
CAS No. |
54999-00-7 |
|---|---|
Molecular Formula |
C42H79NO5 |
Molecular Weight |
678.1 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3/b19-17+,20-18+ |
InChI Key |
LKJAFAGFOFGLLS-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Other CAS No. |
54999-00-7 |
Origin of Product |
United States |
Synthetic Pathways and Reaction Mechanistic Considerations of Triethanolamine Dioleate
Conventional Esterification of Triethanolamine (B1662121) with Oleic Acid
The traditional method for synthesizing triethanolamine dioleate involves the direct esterification of triethanolamine with oleic acid. This reaction is a condensation process where two hydroxyl groups of triethanolamine react with the carboxyl groups of two oleic acid molecules, releasing water as a byproduct. The reaction typically requires catalysts and elevated temperatures to proceed at a practical rate.
Stoichiometric Ratios and Reactant Optimization
The stoichiometry of the reactants is a critical parameter in the synthesis of triethanolamine esters, as triethanolamine possesses three reactive hydroxyl groups. This allows for the formation of a mixture of mono-, di-, and triesters. google.com To selectively synthesize triethanolamine dioleate, the molar ratio of oleic acid to triethanolamine must be carefully controlled.
A molar ratio of approximately 2:1 of oleic acid to triethanolamine is theoretically required for the formation of the dioleate. However, in practice, slight excesses of the fatty acid may be used to drive the reaction towards the desired product. One patented method specifies a mass ratio of 2:1 for oleic acid to triethanolamine. google.com Optimization of these ratios is essential to maximize the yield of the dioleate while minimizing the formation of mono- and tri-oleate byproducts.
Reaction Conditions: Temperature, Pressure, and Solvent Effects
The esterification of triethanolamine with oleic acid is typically conducted under specific conditions to ensure a high conversion rate and yield.
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction. Common reaction temperatures range from 120°C to 170°C. google.comresearchgate.net One specific process involves heating the reactants to 120°C, holding for an hour, and then increasing the temperature to 160°C until the generation of water ceases, indicating the completion of the reaction. google.com
Pressure: The reaction is often carried out at atmospheric pressure. To drive the equilibrium towards the products, the water formed during the reaction must be continuously removed. This can be achieved by using a solvent that forms an azeotrope with water, such as toluene, or by applying a vacuum. google.com
Catalysts: Acid catalysts are frequently employed to accelerate the reaction rate. Examples include hypophosphorus acid, p-toluenesulfonic acid, and cation-exchange resins like KU-2-8. researchgate.netlp.edu.ua In some cases, the reaction can proceed without a catalyst, relying on the acidity of the oleic acid itself, though this typically results in slower reaction times. lp.edu.ua Divalent zinc catalysts have also been shown to facilitate and accelerate the esterification process. google.com
The table below summarizes typical reaction conditions for the conventional synthesis of triethanolamine esters.
| Parameter | Value/Type | Source(s) |
| Reactants | Oleic Acid, Triethanolamine | google.comresearchgate.net |
| Molar Ratio (Oleic Acid:TEA) | Approx. 2:1 | google.com |
| Temperature | 120°C - 170°C | google.comresearchgate.net |
| Catalyst | Hypophosphorus acid, p-toluenesulfonic acid, Cation-exchange resins | researchgate.netlp.edu.ua |
| Solvent | Toluene (for azeotropic water removal) | google.com |
Kinetic and Thermodynamic Aspects of Dioleate Formation
The esterification of triethanolamine with oleic acid is a reversible equilibrium reaction. The formation of triethanolamine dioleate is governed by both kinetic and thermodynamic factors.
Kinetically, the reaction rate is influenced by temperature, catalyst concentration, and the effective removal of water. The presence of a catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate at which equilibrium is reached.
Thermodynamically, the reaction is typically slightly endothermic. According to Le Chatelier's principle, the continuous removal of the water byproduct is crucial to shift the equilibrium towards the formation of the ester products (mono-, di-, and triesters). Without efficient water removal, the reaction will reach equilibrium with significant amounts of unreacted starting materials, leading to low conversion rates. The selectivity towards the dioleate versus the mono- and tri-oleate is controlled by the stoichiometric ratio of the reactants and the reaction conditions.
Enzymatic Synthesis of Triethanolamine Dioleate
An alternative, "greener" approach to the synthesis of triethanolamine dioleate is through enzymatic catalysis. This method utilizes enzymes, typically lipases, as biocatalysts, offering advantages such as higher specificity, milder reaction conditions, and reduced byproduct formation compared to conventional chemical methods.
Lipase-Catalyzed Esterification Processes
Lipases are highly efficient in catalyzing the esterification of fatty acids with alcohols. The synthesis of triethanolamine-based esters using this method has been extensively studied to optimize reaction conditions for maximum yield. nih.govnih.gov The process involves mixing triethanolamine and oleic acid in the presence of a lipase (B570770), often in an organic solvent like n-hexane to facilitate the reaction. nih.gov
Several parameters significantly affect the conversion efficiency of the enzymatic reaction:
Molar Ratio of Substrates: This is often the most influential parameter. Studies have shown that varying the oleic acid to triethanolamine (OA:TEA) ratio has a significant effect on the percentage of conversion. nih.govnih.gov Optimal ratios have been identified, for instance, a 1:1 molar ratio was predicted as optimal in one study using an Artificial Neural Network. nih.gov
Enzyme Amount: The concentration of the lipase directly impacts the reaction rate. Higher enzyme loadings generally lead to faster conversion, although an optimal concentration exists beyond which the increase is not significant. nih.govnih.gov
Reaction Temperature: Lipases have an optimal temperature range for activity. For example, a reaction temperature of around 61°C has been identified as optimal in studies using Novozym 435. nih.gov
Reaction Time: The conversion increases with time until the reaction reaches equilibrium. Optimal reaction times can range from several hours to a full day. nih.govnih.gov
The following table presents optimized conditions found in a study for the lipase-catalyzed synthesis of triethanolamine-based esters. nih.gov
| Parameter | Optimized Value |
| Enzyme | Novozym 435 |
| Enzyme Loading | 5.50 wt % of oleic acid |
| Molar Ratio (OA:TEA) | 2:1 (17.70 mmol : 8.85 mmol) |
| Reaction Temperature | 61 °C |
| Reaction Time | 14.44 hours |
| Solvent | n-Hexane |
| Resulting Conversion % | 49.94% |
Biocatalyst Selection and Immobilization Strategies
The choice of biocatalyst is crucial for the success of the enzymatic synthesis. Lipases from various microbial sources are screened for their effectiveness. Candida antarctica lipase B, particularly when immobilized on a macroporous acrylic resin (commercial name: Novozym 435), is a widely used and highly effective biocatalyst for this type of esterification. nih.govupm.edu.my Lipozyme IM is another lipase that has shown positive results. upm.edu.my
Immobilization is a key strategy to enhance the industrial feasibility of enzymatic processes. It involves confining the enzyme to a solid support material. nih.gov This offers several advantages:
Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by temperature and organic solvents, thus increasing its operational stability.
Easy Separation: The immobilized enzyme can be easily separated from the reaction mixture by simple filtration, preventing contamination of the final product.
Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. nih.gov For lipases like Novozym 435, the enzyme is immobilized on a resin, which provides a large surface area for the reaction and contributes to its robustness and reusability in organic media. nih.govnih.gov
Reaction Yield and Purity Enhancements in Biocatalytic Systems
The biocatalytic synthesis of triethanolamine dioleate, primarily through the enzymatic esterification of oleic acid and triethanolamine, offers a green and highly selective alternative to conventional chemical methods. Lipases, particularly immobilized forms, are the catalysts of choice for this transformation, demonstrating high efficacy and reusability. A significant body of research has focused on optimizing reaction parameters to maximize the yield and purity of the resulting ester mixture, which typically includes mono-, di-, and trioleate species.
The lipase derived from Candida antarctica, commercially available as Novozym 435, is extensively utilized for this reaction. macbeth-project.euresearchgate.net Key to enhancing the reaction yield is the systematic optimization of several process variables. These include the molar ratio of the substrates (oleic acid to triethanolamine), enzyme concentration, reaction temperature, reaction time, and agitation speed. macbeth-project.eu
Molar Ratio of Substrates: The stoichiometry of oleic acid to triethanolamine is a critical determinant of the final product distribution. In the synthesis of triethanolamine-based esters, the molar ratio of oleic acid to triethanolamine has been identified as the most influential parameter affecting the percentage of conversion. researchgate.netsemanticscholar.orgresearchgate.net
Enzyme Concentration: The amount of lipase catalyst directly impacts the reaction rate. While a higher enzyme concentration can lead to a faster reaction, it is crucial to balance this with the cost of the enzyme. researchgate.net Studies have aimed to achieve maximum conversion with the lowest possible enzyme amount from a process standpoint. researchgate.net
Reaction Temperature: Temperature influences both the enzyme's activity and stability. There is an optimal temperature range for the lipase-catalyzed esterification, beyond which the enzyme may denature, leading to a decrease in yield. macbeth-project.eu
Reaction Time: The duration of the reaction is another key factor. The conversion to triethanolamine oleates increases with time up to a certain point, after which the reaction may reach equilibrium or the enzyme may lose activity. macbeth-project.eu
Statistical and computational methods, such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN), have been effectively employed to model and optimize these parameters for enhanced product conversion. macbeth-project.eunih.gov These methodologies allow for the systematic evaluation of the interplay between different variables to predict the optimal conditions for maximizing the yield of triethanolamine esters. macbeth-project.eunih.gov
The table below summarizes the findings from a study aimed at optimizing the lipase-catalyzed synthesis of triethanolamine-based esters, providing insight into the conditions that favor higher conversion rates.
| Parameter | Investigated Range | Influence on Yield |
| Enzyme Amount (% w/w of oleic acid) | 1.5 - 8.5 | Significant |
| Reaction Time (hours) | 2 - 30 | Significant |
| Reaction Temperature (°C) | 51.25 - 68.75 | Significant |
| Molar Ratio (Oleic Acid:Triethanolamine) | Varied | Most influential parameter |
| Agitation Speed (r.p.m.) | 137.5 - 662.5 | Significant |
| Data derived from studies on the optimization of lipase-catalyzed synthesis of triethanolamine-based esters. macbeth-project.euresearchgate.net |
Purity enhancement in biocatalytic systems is intrinsically linked to the optimization of reaction yield. By maximizing the conversion of the starting materials into the desired ester products, the relative concentration of unreacted oleic acid and triethanolamine in the final mixture is minimized. This simplifies downstream purification processes. The enzymatic process, by its nature, offers high selectivity, which reduces the formation of unwanted by-products compared to chemical synthesis routes. macbeth-project.euresearchgate.net
Polymerization and Derivatization Approaches for Advanced Triethanolamine Oleate (B1233923) Structures
Beyond the synthesis of simple triethanolamine esters, research has explored the creation of more complex, polymeric, and derivatized structures to achieve tailored functionalities for specific applications. These advanced structures leverage the fundamental triethanolamine oleate backbone but incorporate higher molecular weights or additional functional groups.
Synthesis of Polytriethanolamine Oleates (e.g., di- and tri-triethanolamine monooleates)
A notable approach to developing advanced triethanolamine oleate structures involves the polymerization of triethanolamine itself, followed by esterification with oleic acid. This method allows for the creation of oligomeric or polymeric backbones with multiple triethanolamine units, which can then be functionalized with oleate groups.
The synthesis of polytriethanolamine is typically achieved by heating triethanolamine at elevated temperatures, leading to a condensation reaction where water is eliminated, and ether linkages are formed between the triethanolamine monomers. The degree of polymerization can be controlled by the reaction time. Following the polymerization, the resulting polytriethanolamine, which can be a mixture of dimers, trimers, and higher oligomers, is esterified with oleic acid. This subsequent esterification step yields a range of polytriethanolamine oleate esters.
For instance, new emulsifiers have been developed through the esterification of polytriethanolamine, which was synthesized from the dimerization and trimerization of triethanolamine. The resulting di- and tri-triethanolamine were then esterified with oleic acid to produce their respective monoesters. These higher molecular weight esters have been evaluated for applications such as emulsifiers in oil-based muds for drilling operations.
Structural Modifications for Tailored Functionality
Structural modification of triethanolamine oleates is a key strategy for tailoring their physicochemical properties, such as solubility, surface activity, and thermal stability, for specific applications. A prominent example of such modification is ethoxylation.
In this approach, polytriethanolamine can be first reacted with ethylene (B1197577) oxide in an ethoxylation process. This introduces poly(ethylene oxide) (PEO) chains onto the polymer backbone. The length of these PEO chains can be controlled by the molar ratio of ethylene oxide to the polytriethanolamine. The resulting ethoxylated polytriethanolamine is then esterified with oleic acid. This process yields a nonionic surfactant with a tunable hydrophilic-lipophilic balance (HLB), depending on the degree of polymerization of the triethanolamine, the length of the PEO chains, and the degree of esterification with oleic acid. Such modifications are aimed at creating surfactants with enhanced performance for various industrial applications.
Purification and Isolation Methodologies for Triethanolamine Dioleate
The reaction mixture resulting from the synthesis of triethanolamine dioleate typically contains a mixture of mono-, di-, and trioleate esters, as well as unreacted oleic acid and triethanolamine. The separation and purification of the desired dioleate from this complex mixture are crucial for obtaining a product with the required specifications for its intended application. Several methodologies, commonly employed for the purification of fatty acid esters, are applicable to the isolation of triethanolamine dioleate.
Solvent Extraction: This technique can be utilized to perform an initial separation of the components based on their differing solubilities in a biphasic solvent system. For instance, a polar solvent could be used to remove unreacted triethanolamine, while a nonpolar organic solvent would retain the oleate esters and unreacted oleic acid. The unreacted oleic acid can then be removed from the organic phase by washing with a weak alkaline solution, such as sodium bicarbonate or sodium carbonate, which converts the fatty acid into its water-soluble salt.
Column Chromatography: A more refined purification can be achieved using column chromatography. In this method, the crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components from the column. Due to their different polarities, the mono-, di-, and trioleate esters, as well as any remaining impurities, will travel through the column at different rates, allowing for their separation. Fractions can be collected and analyzed to isolate the one containing the highest concentration of triethanolamine dioleate. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful analytical and preparative tool for the separation of fatty acid esters and could be adapted for the purification of triethanolamine dioleate.
Crystallization: Low-temperature crystallization is another potential method for the purification of fatty acid esters. This technique relies on the differences in the melting points and solubilities of the various components in a suitable solvent at low temperatures. By carefully controlling the temperature and solvent, it may be possible to selectively crystallize out the desired triethanolamine dioleate, leaving the other esters and impurities in the solution.
Advanced Analytical Characterization and Structural Elucidation of Triethanolamine Dioleate
Spectroscopic Techniques for Molecular Confirmation
Spectroscopic methods provide fundamental insights into the molecular architecture of triethanolamine (B1662121) dioleate by probing the interactions of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Ester Bond Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of triethanolamine dioleate, FTIR is particularly crucial for confirming the presence of the ester linkages formed between the hydroxyl groups of triethanolamine and the carboxyl groups of oleic acid.
The FTIR spectrum of triethanolamine dioleate exhibits several characteristic absorption bands. A prominent and sharp peak is typically observed in the region of 1740-1730 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester group. researchgate.net This band serves as a definitive marker for the successful esterification process. Additionally, the spectrum will show strong C-H stretching bands around 2925 cm⁻¹ and 2855 cm⁻¹ , corresponding to the methylene (B1212753) and methyl groups of the long oleic acid chains. The presence of a broad O-H stretching band, likely centered around 3300-3500 cm⁻¹ , would suggest the presence of any unreacted hydroxyl groups from the triethanolamine moiety or the presence of monooleate species. The C-N stretching vibration of the tertiary amine in the triethanolamine backbone can be observed in the fingerprint region, typically around 1100-1000 cm⁻¹ .
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Ester C=O Stretch | 1740-1730 |
| Alkane C-H Stretch | 2960-2850 |
| O-H Stretch (Alcohol) | 3500-3200 (broad) |
| C-N Stretch (Amine) | 1250-1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the triethanolamine dioleate molecule.
In the ¹H NMR spectrum , specific chemical shifts (δ) and signal multiplicities reveal the connectivity of the atoms. The protons of the methylene groups (-CH₂-) in the oleic acid chains typically appear as a broad multiplet in the upfield region, around δ 1.2-1.6 ppm . The protons adjacent to the ester group (-CH₂-COO-) are deshielded and resonate further downfield, typically around δ 2.3 ppm as a triplet. The olefinic protons (-CH=CH-) of the oleic acid chain are found in the region of δ 5.3-5.4 ppm . The protons on the carbons attached to the nitrogen and oxygen atoms of the triethanolamine core will appear as multiplets in the range of δ 2.5-4.5 ppm . For instance, the methylene protons adjacent to the nitrogen (-N-CH₂-) would be expected around δ 2.5-2.8 ppm , while those adjacent to the ester oxygen (-O-CH₂-) would be shifted further downfield to approximately δ 4.1-4.3 ppm .
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic chemical shift of around δ 173-174 ppm . The olefinic carbons of the oleic acid chain are observed in the δ 129-130 ppm region. The carbons of the long alkyl chains of oleic acid resonate in the upfield region between δ 14-34 ppm . The carbons of the triethanolamine backbone will have distinct signals; the carbons bonded to nitrogen (-N-CH₂-) typically appear around δ 50-60 ppm , while those bonded to the ester oxygen (-O-CH₂-) are found further downfield in the δ 60-70 ppm range.
| Proton Environment (¹H NMR) | Approximate Chemical Shift (δ, ppm) | Carbon Environment (¹³C NMR) | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (Oleic Acid) | 0.8-0.9 | -C=O (Ester) | 173-174 |
| -CH₂- (Oleic Acid Chain) | 1.2-1.6 | -CH=CH- (Oleic Acid) | 129-130 |
| -CH₂-COO- | 2.2-2.3 | -O-CH₂- (TEA) | 60-70 |
| -N-CH₂- (TEA) | 2.5-2.8 | -N-CH₂- (TEA) | 50-60 |
| -O-CH₂- (TEA) | 4.1-4.3 | -CH₂- (Oleic Acid Chain) | 14-34 |
| -CH=CH- (Oleic Acid) | 5.3-5.4 | -CH₃ (Oleic Acid) | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of triethanolamine dioleate and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of triethanolamine dioleate (C₄₂H₇₉NO₅) is approximately 682.08 g/mol . In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) and its fragments are measured.
Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are vital for assessing the purity of triethanolamine dioleate and for separating it from unreacted starting materials, byproducts, and other related species.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For the analysis of triethanolamine dioleate, which has a high boiling point, derivatization may be necessary to increase its volatility. chromforum.org This can be achieved by converting the free hydroxyl groups into more volatile silyl (B83357) ethers. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the components between the stationary phase of the column and the mobile gas phase.
A GC-FID analysis can effectively separate triethanolamine dioleate from monooleate and trioleate species, as well as from unreacted oleic acid and triethanolamine. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analytes, allowing for quantitative analysis of the purity of the triethanolamine dioleate sample. The retention times of the different components are characteristic and can be used for their identification by comparison with known standards.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of triethanolamine dioleate without the need for derivatization. mdpi.com A common HPLC method for the analysis of such compounds is reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
In an HPLC separation, the sample is dissolved in a suitable solvent and injected into the system. The components of the sample are separated based on their relative affinities for the stationary and mobile phases. Triethanolamine dioleate, being more nonpolar than the monooleate and triethanolamine, will have a stronger interaction with the stationary phase and thus a longer retention time. Unreacted oleic acid will also be well-separated. The use of a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), allows for the detection and quantification of the separated components. researchgate.net HPLC is particularly useful for assessing the product distribution in a reaction mixture and for isolating pure fractions of triethanolamine dioleate for further characterization. helixchrom.comsielc.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For Triethanolamine dioleate, this analysis serves as a crucial step in verifying its empirical formula and assessing the purity of a synthesized sample. The theoretical composition is calculated based on its molecular formula, C42H79NO5, derived from the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). nih.gov
The molecular weight of Triethanolamine dioleate is approximately 678.1 g/mol . nih.gov Based on this, the theoretical weight percentages of each element can be calculated. These theoretical values provide a benchmark against which experimental results from techniques like combustion analysis are compared. A close correlation between the experimental and theoretical data confirms the elemental integrity of the compound and indicates a high degree of purity.
Table 1: Theoretical Elemental Composition of Triethanolamine Dioleate
This table outlines the expected mass percentages of each element in a pure sample of Triethanolamine dioleate, based on its molecular formula (C42H79NO5).
Rheological Characterization of Triethanolamine Dioleate Formulations
Rheology is the study of the flow and deformation of matter, and it provides critical insights into the macroscopic behavior of formulations containing Triethanolamine dioleate. As a large ester molecule, its presence in a solution significantly influences the formulation's flow characteristics. These properties are paramount in applications such as lubricants, cosmetics, and emulsifiers, where viscosity, flow behavior under stress, and interfacial properties dictate performance. ekb.egtandfonline.com
Formulations containing Triethanolamine dioleate are expected to exhibit non-Newtonian fluid behavior, specifically shear-thinning (pseudoplasticity). This means their viscosity is not constant but decreases as the applied shear rate increases. aip.org At low shear rates, the long, flexible dioleate molecules are likely to be randomly oriented and potentially entangled, resulting in a higher resistance to flow (higher viscosity). As the shear rate increases, these molecules tend to align themselves in the direction of flow, reducing intermolecular friction and causing the viscosity to drop. researchgate.net
This shear-thinning behavior is characteristic of many surfactant and polymer solutions and is a desirable trait in many applications. aip.orguc.pt The relationship between shear rate and viscosity can be determined using a rotational viscometer, which measures the torque required to rotate a spindle in the fluid at various speeds. erau.eduerau.edu Factors such as the concentration of Triethanolamine dioleate, temperature, and the nature of the solvent system will significantly impact the measured viscosity. researchgate.net Generally, viscosity increases with higher concentrations and decreases with higher temperatures.
Table 2: Illustrative Viscosity Profile of a Triethanolamine Dioleate Formulation
This table provides an example of the expected shear-thinning behavior of a 5% Triethanolamine dioleate solution in a non-polar solvent at 25°C.
Triethanolamine dioleate, owing to its molecular structure featuring a hydrophilic triethanolamine head group and two long, lipophilic oleate (B1233923) tails, functions as an effective surfactant. Surfactants are compounds that lower the interfacial tension (IFT) between two immiscible liquids, such as oil and water. nih.govalphachem.biz This property is fundamental to the formation and stabilization of emulsions. specialchem.comatamanchemicals.com
The analysis of interfacial tension, often performed using a tensiometer, reveals the efficiency of a surfactant at an interface. When Triethanolamine dioleate is introduced into an oil-water system, its molecules migrate to the interface. The lipophilic tails orient themselves into the oil phase, while the hydrophilic head remains in the aqueous phase, creating a film that reduces the IFT.
The extent of IFT reduction is dependent on the surfactant concentration. As the concentration of Triethanolamine dioleate increases, the interface becomes more populated with surfactant molecules, leading to a progressive decrease in IFT. This continues until the interface is saturated, and any additional surfactant molecules begin to form aggregates within the bulk phase known as micelles. The concentration at which this occurs is the critical micelle concentration (CMC). Beyond the CMC, the interfacial tension remains relatively constant at its minimum value. acs.orgnih.gov This minimum IFT is a key indicator of a surfactant's effectiveness in emulsification and surface wetting processes. nih.govacs.org
Table 3: Representative Interfacial Tension of an Oil-Water System with Triethanolamine Dioleate
This table illustrates the typical reduction in interfacial tension between a hydrocarbon oil and water as the concentration of Triethanolamine dioleate is increased at 25°C.
Mechanistic Insights into Functional Performance of Triethanolamine Dioleate
Interfacial Phenomena and Surface Activity Mechanisms
Triethanolamine (B1662121) dioleate is a surface-active agent, or surfactant, whose functionality is dictated by its molecular structure, which contains both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. The hydrophilic portion is the triethanolamine group, while the two oleic acid chains constitute the lipophilic part. This dual nature allows it to position itself at the interface between two immiscible phases, such as oil and water, or between a liquid and a solid, altering the properties of that interface.
Reduction of Interfacial Tension at Liquid-Liquid and Liquid-Solid Interfaces
The primary mechanism by which Triethanolamine dioleate functions is the reduction of interfacial tension. shreechem.in In a system of two immiscible liquids like oil and water, there is a natural tendency to minimize the contact area between them due to the high energy state at the interface. When Triethanolamine dioleate is introduced, its molecules migrate to this liquid-liquid interface.
The lipophilic oleate (B1233923) "tails" orient themselves into the oil phase, while the hydrophilic triethanolamine "head" aligns with the water phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface, effectively lowering the interfacial tension. ucl.ac.ukethz.ch By reducing this tension, the energy required to mix the two phases is decreased, facilitating the formation of a stable mixture or emulsion. iunajaf.edu.iq
A similar principle applies to liquid-solid interfaces. In applications like metalworking fluids, Triethanolamine dioleate helps the fluid to wet and spread across the metal surface by reducing the tension between the liquid and the solid. cn-lubricantadditive.comcn-lubricantadditive.com This action enhances the fluid's ability to penetrate into cutting and grinding zones. cn-lubricantadditive.comcn-lubricantadditive.com
Adsorption Behavior at Interfaces
The reduction in interfacial tension is a direct result of the adsorption of Triethanolamine dioleate molecules at the interface. ethz.ch This process involves the accumulation of the surfactant molecules at the boundary layer. At liquid-liquid interfaces, this creates a monomolecular film that acts as a bridge between the oil and water phases. iunajaf.edu.iq
At liquid-solid interfaces, such as in lubrication or corrosion inhibition, the surfactant molecules form a physical adsorption film on the surface. cn-lubricantadditive.comcnlubricantadditive.com The hydrophilic head group may interact with the metal surface, while the long, hydrophobic oleate tails orient away from the surface. researchgate.net This adsorbed layer can provide lubrication under low loads and create a protective barrier that inhibits contact with corrosive agents. cnlubricantadditive.comresearchgate.netresearchgate.net Studies on the closely related Triethanolamine (TEA) show it adsorbs onto metal surfaces, blocking active corrosion sites and assisting in passivation. researchgate.netrsc.org The adsorption process for TEA has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. rsc.org
Emulsification Principles and Stability Mechanisms
Emulsification is a key function of Triethanolamine dioleate, enabling the dispersion of one immiscible liquid into another in the form of fine droplets. Its effectiveness as an emulsifier is governed by its chemical structure and its ability to stabilize the resulting dispersion against separation. atamanchemicals.com
Formation of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions
An emulsion can be either oil-in-water (O/W), where oil droplets are dispersed in a continuous water phase, or water-in-oil (W/O), where water droplets are dispersed in a continuous oil phase. dermaviduals.de The type of emulsion formed is largely determined by the properties of the emulsifier, particularly its balance between hydrophilic and lipophilic characteristics. dermaviduals.deuomustansiriyah.edu.iq
If the emulsifier is more soluble in water (hydrophilic), it will promote the formation of an O/W emulsion. iunajaf.edu.iq Conversely, if it is more soluble in oil (lipophilic), it will favor a W/O emulsion. iunajaf.edu.iquomustansiriyah.edu.iq The related compound, Triethanolamine oleate (the monoester), is considered an anionic surfactant with an HLB value of 12, making it suitable for creating O/W emulsions. iunajaf.edu.iq As Triethanolamine dioleate contains two oleate tails, it is more lipophilic than the monooleate version, which would result in a lower HLB value, potentially making it more effective for W/O emulsions or for use in blends to achieve a specific balance. uomustansiriyah.edu.iqalfa-chemistry.com
Steric Hindrance and Electrostatic Stabilization of Emulsions
Once an emulsion is formed, its stability—the ability to resist coalescence of the dispersed droplets and phase separation—is paramount. Triethanolamine dioleate stabilizes emulsions through two primary mechanisms:
Steric Hindrance : The bulky structure of the Triethanolamine dioleate molecules adsorbed at the oil-water interface creates a physical barrier. researchgate.netbohrium.com The long oleate chains extend into the continuous phase, preventing the dispersed droplets from approaching each other too closely. This physical separation, known as steric hindrance, inhibits the droplets from merging or coalescing. bohrium.comresearchgate.net
Electrostatic Stabilization : As a salt formed from a weak base (Triethanolamine) and a fatty acid, Triethanolamine dioleate can impart an electrical charge on the surface of the dispersed droplets. iunajaf.edu.iq In an O/W emulsion, the surfactant can create a negative surface charge on the oil droplets. This results in electrostatic repulsion between the droplets, further preventing them from aggregating and coalescing. iunajaf.edu.iqresearchgate.net
Role of Hydrophile-Lipophile Balance (HLB) Value in Emulsion Performance
The Hydrophile-Lipophile Balance (HLB) system provides a numerical scale to characterize the degree to which a surfactant is hydrophilic or lipophilic. uomustansiriyah.edu.iqalfa-chemistry.com This value is critical for selecting the appropriate emulsifier to achieve a stable emulsion of a specific type. uomustansiriyah.edu.iq The HLB scale typically ranges from 1 to 20. uomustansiriyah.edu.iq
Low HLB values (3-6) indicate a more lipophilic character, making the surfactant suitable for creating W/O emulsions. iunajaf.edu.iquomustansiriyah.edu.iq
High HLB values (8-18) indicate a more hydrophilic character, favoring the formation of O/W emulsions. iunajaf.edu.iquomustansiriyah.edu.iq
Table 1: Relationship Between HLB Value and Surfactant Application
| HLB Range | Primary Application | Emulsion Type Favored |
|---|---|---|
| 3-6 | W/O Emulsifier | Water-in-Oil (W/O) |
| 7-9 | Wetting Agent | N/A |
| 8-18 | O/W Emulsifier | Oil-in-Water (O/W) |
| 13-15 | Detergent | O/W |
| 15-18 | Solubilizer | O/W |
This table is based on established principles of the HLB system. iunajaf.edu.iquomustansiriyah.edu.iqalfa-chemistry.com
Corrosion Inhibition Mechanisms
Triethanolamine dioleate exhibits effective corrosion inhibition properties for various metals, particularly steel. Its protective action is primarily attributed to its ability to form a persistent barrier on the metal surface and interact with potential corrosive agents. This dual-action mechanism significantly retards the electrochemical processes that lead to metal degradation.
The primary mechanism by which triethanolamine dioleate protects against corrosion is through the formation of a thin, protective film on the metal surface. This process involves the adsorption of the triethanolamine dioleate molecules onto the metal. The molecule consists of a polar triethanolamine head group and two long, nonpolar oleate tails. The polar head, containing nitrogen and oxygen atoms with lone pair electrons, acts as the anchoring group, forming coordinate bonds with the vacant d-orbitals of the metal atoms on the surface. This initial adsorption is a critical step in establishing the protective layer.
Following adsorption, the long hydrophobic oleate chains orient themselves away from the metal surface, creating a dense, nonpolar barrier. This barrier effectively displaces water and other corrosive electrolytes from the metal surface, thereby inhibiting the electrochemical reactions that drive corrosion. This phenomenon is a form of passivation, where the metal surface becomes less reactive due to the presence of a protective layer. Studies on similar alkanolamine-based inhibitors have shown that this adsorbed film can significantly increase the charge transfer resistance at the metal-electrolyte interface, as demonstrated by electrochemical impedance spectroscopy (EIS) rsc.orgkoreascience.kr.
The effectiveness of this passivating film is dependent on the surface coverage and the packing density of the adsorbed molecules. The two long oleate chains in the triethanolamine dioleate molecule contribute to a more compact and robust hydrophobic layer compared to its monooleate counterpart, enhancing its protective capabilities. Research on related fatty acid esters of alkanolamines has confirmed the formation of such protective layers that hinder both anodic and cathodic corrosion reactions redalyc.org.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in a Corrosive Medium With and Without an Alkanolamine-Based Inhibitor
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF·cm²) | Inhibition Efficiency (%) |
| Blank (0%) | 150 | 350 | - |
| 0.1% | 850 | 60 | 82.4 |
| 0.5% | 1500 | 35 | 90.0 |
| 1.0% | 2200 | 20 | 93.2 |
Note: This data is representative of typical results obtained for alkanolamine-based corrosion inhibitors and is intended to illustrate the concept. Actual values for triethanolamine dioleate may vary.
In addition to forming a physical barrier, triethanolamine dioleate can interact directly with corrosive agents present in the environment. The triethanolamine portion of the molecule is alkaline and can neutralize acidic species that can accelerate corrosion. For instance, in industrial environments where acidic gases like carbon dioxide (CO₂) or sulfur dioxide (SO₂) are present, these can dissolve in water to form carbonic acid and sulfurous acid, respectively. These acids lower the pH and increase the corrosion rate of metals.
Dispersion and Anti-Agglomeration Mechanisms in Particulate Systems
Triethanolamine dioleate is also widely utilized as a dispersing and anti-agglomeration agent in various particulate systems, such as in the manufacturing of paints, inks, and in the grinding of minerals and cement rsc.orgresearchgate.net. Its effectiveness stems from its ability to adsorb onto particle surfaces and create repulsive forces that prevent particles from coming into close contact and forming aggregates.
The initial and most crucial step in the dispersion process is the adsorption of triethanolamine dioleate molecules onto the surfaces of the particles within a liquid medium. The nature of this adsorption depends on the chemical composition of the particle surface and the properties of the liquid phase.
For inorganic particles such as minerals, pigments (e.g., titanium dioxide), and cement, the surfaces are often characterized by the presence of hydroxyl groups (-OH) or charged sites. The polar triethanolamine head of the dioleate molecule can interact with these surface sites through hydrogen bonding or acid-base interactions. The nitrogen and oxygen atoms in the triethanolamine group can act as Lewis bases, donating their lone pair electrons to acidic sites on the particle surface.
Once adsorbed, the two long, nonpolar oleate chains extend into the surrounding liquid medium. This creates a solvated layer around each particle, which is fundamental to the stabilization mechanism. The extent of adsorption can be influenced by factors such as the concentration of the dispersant, the temperature, and the pH of the system. While specific adsorption isotherms for triethanolamine dioleate are not extensively published, related studies on fatty acid esters and alkanolamines on mineral surfaces confirm this adsorption behavior nih.govthermofisher.com.
Following adsorption, triethanolamine dioleate stabilizes particulate suspensions and slurries through a combination of steric and electrostatic repulsion mechanisms, preventing flocculation and agglomeration.
Steric Stabilization: This is often the dominant mechanism, particularly in non-aqueous systems. The long, flexible oleate chains extending from the particle surface into the medium create a physical barrier. When two particles approach each other, these solvated chains begin to overlap. This interpenetration is entropically and enthalpically unfavorable, leading to a strong repulsive force that keeps the particles separated. The presence of two oleate chains per molecule provides a denser and more effective steric barrier compared to single-chain surfactants. This mechanism is crucial in maintaining the fluidity and preventing the settling of particles in slurries, which is essential during processes like grinding and in the formulation of paints and coatings bg.ac.rsresearchgate.net.
Electrostatic Stabilization: In aqueous or polar systems, electrostatic repulsion can also play a role. The triethanolamine head group can acquire a positive charge, particularly in acidic to neutral conditions, through the protonation of the nitrogen atom. This imparts a net positive charge to the particle surface. Consequently, an electrical double layer forms around each particle, and the resulting electrostatic repulsion between like-charged particles contributes to the stability of the suspension. The magnitude of this charge, and thus the strength of the repulsion, can be influenced by the pH of the medium. The stability of such systems can be characterized by measuring the zeta potential, where higher absolute values generally indicate greater stability derpharmachemica.comresearchgate.net.
The combination of both steric and electrostatic stabilization (electrosteric stabilization) makes triethanolamine dioleate a highly effective dispersant across a range of conditions. This dual mechanism is particularly beneficial in complex formulations where both polar and nonpolar components are present.
Table 2: Effect of Triethanolamine Oleate Derivative on Particle Size during Grinding of Calcite
| Grinding Aid Concentration (% by weight) | Average Particle Size (D50) (µm) | Specific Surface Area (m²/g) |
| 0 (Control) | 6.47 | 1.85 |
| 0.125 | 4.89 | 2.31 |
| 0.25 | 3.98 | 2.75 |
| 0.50 | 3.46 | 2.92 |
Source: Adapted from data on the effect of triethanolamine as a grinding aid mdpi.com. The trend is representative of the anti-agglomeration effect of triethanolamine-based surfactants.
Industrial and Engineering Applications: Research Paradigms of Triethanolamine Dioleate
Petroleum and Hydrocarbon Processing Enhancements
Triethanolamine (B1662121) dioleate and related esters have been the subject of significant research for their utility in enhancing the efficiency and reliability of petroleum and hydrocarbon processing operations. These compounds address critical challenges in crude oil transportation and drilling by modifying the physical and chemical properties of hydrocarbon-based fluids.
The transportation of waxy crude oil through pipelines is often hindered by the crystallization and deposition of paraffin (B1166041) wax at lower temperatures, which increases the oil's viscosity and pour point, leading to potential blockages and increased pumping costs. ijeast.com Triethanolamine oleate (B1233923) esters function as effective wax crystal modifiers, pour point depressants (PPDs), and flow improvers. iosrjournals.orgresearchgate.net
These additives interfere with the wax crystallization process. researchgate.net By modifying the crystal structure of the paraffin present in the crude oil, they prevent the formation of large, interlocking wax networks that are responsible for gelling and impeding flow. researchgate.netresearchgate.net Research into hexa-triethanolamine oleate esters, including mono-, di-, and tri-esters, has demonstrated their efficacy. The performance of these esters can vary depending on the specific characteristics of the crude oil being treated. For instance, in one study, hexa-triethanolamine mono-oleate was found to be most effective for one type of crude oil, while the tri-oleate version was most efficient for another, highlighting the importance of matching the additive to the specific hydrocarbon medium. researchgate.net The mechanism involves the additive co-crystallizing with the paraffin wax, thereby limiting the growth of the wax crystals and keeping them dispersed within the oil. researchgate.net
The effectiveness of these additives is also influenced by temperature and concentration. Studies on triethanolamine (TEA) have shown that it can significantly reduce the viscosity and pour point of crude oil, with its performance being enhanced at specific temperatures and concentrations. iosrjournals.org
Table 1: Effect of Hexa-triethanolamine Oleate Esters on Crude Oil Properties
| Additive | Crude Oil Type | Pour Point Reduction (°C) | Viscosity Reduction |
|---|---|---|---|
| Hexa-triethanolamine mono-oleate | Crude Oil I | Significant | Not Specified |
| Hexa-triethanolamine tri-oleate | Crude Oil II | Significant | Not Specified |
Data derived from studies on hexa-triethanolamine oleate esters, demonstrating their potential as pour point depressants. researchgate.net
In drilling operations, oil-based muds (OBM) or invert emulsions (water-in-oil) are often preferred for their superior performance in challenging conditions, such as high-temperature wells and reactive shale formations. rroij.com The stability of these emulsions is critical, and this is achieved through the use of emulsifying agents. Triethanolamine oleate esters, including triethanolamine dioleate, have been synthesized and evaluated as primary emulsifiers for OBM. researchgate.net
These nonionic surfactants help to lower the interfacial tension between the oil and water phases, allowing for the formation of a stable, homogeneous emulsion of fine water droplets within the continuous oil phase. researchgate.netemeryoleo.com The stability of the resulting water-in-oil emulsion is strongly related to the properties of the emulsifier, such as its hydrophilic-lipophilic balance (HLB). Research has shown that the rheological properties of the drilling mud, including viscosity, yield value, and fluid loss, are dependent on the average size of the dispersed water droplets, which is in turn controlled by the emulsifier's concentration and HLB value. researchgate.net Secondary emulsifiers, often polyamides or imidazolines, can also be used to oil-wet solids and further stabilize the emulsion. rroij.comdrillingmanual.com
Table 2: Characterization of Triethanolamine Oleate Emulsifiers
| Emulsifier | Chemical Structure Confirmation | Application | Key Finding |
|---|---|---|---|
| Triethanolamine mono-oleate | Elemental Analysis, FTIR, 1HNMR | Primary Emulsifier in OBM | Emulsion stability is sensitive to droplet size and emulsifier HLB. researchgate.net |
| Triethanolamine dioleate | Elemental Analysis, FTIR, 1HNMR | Primary Emulsifier in OBM | Rheological properties of the mud depend on the dispersed droplet size. researchgate.net |
Corrosion presents a major challenge in the oil and gas industry, affecting the integrity and lifespan of pipelines and production equipment. Chemical inhibitors are a primary means of mitigating this issue. Triethanolamine and its derivatives, such as triethanolamine oleate, are utilized as corrosion inhibitors. thirdcoastchemicals.comdow.com
The reaction product of triethanolamine and oleic acid forms a compound that functions as a rust inhibitor, suitable for protecting ferrous metals. cn-lubricantadditive.com These molecules work by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents present in the production fluids (e.g., water, H₂S, CO₂). Triethanolamine itself is a building block for triazine-based corrosion inhibitors and can be found in various metalworking and oil field formulations. thirdcoastchemicals.comdow.com The combination of the amine group and the long oleate chain provides both the surface-active functionality needed for film formation and the hydrophobic barrier to repel water. The chemical reaction between triethanolamine and oleic acid produces a water-soluble oily agent that can form a physical adsorption film, providing lubrication and rust prevention. cn-lubricantadditive.com
Material Science and Construction Additives
In the construction industry, chemical additives are indispensable for modifying the properties of cement and concrete to meet specific performance requirements. Triethanolamine and its oleate derivatives play important roles as grinding aids and performance enhancers.
The grinding of cement clinker is an energy-intensive process in cement manufacturing. ceramics-silikaty.cz Grinding aids are organic compounds added in small quantities to increase the efficiency of the grinding process. Triethanolamine oleate is used as an organic additive for this purpose. atamanchemicals.com
The primary function of a grinding aid is to reduce the surface energy of the newly formed cement particles, which prevents their agglomeration and coating on the surfaces of the grinding media (balls) and mill walls. ceramics-silikaty.czatamanchemicals.com This anti-agglomeration effect leads to a finer particle size distribution for a given grinding time, resulting in a higher Blaine-specific surface area. Research on triethanolamine (TEA) has shown that its addition can significantly increase the specific surface area of cement compared to cement ground without an additive. ceramics-silikaty.czresearchgate.net This improvement in grinding efficiency reduces energy consumption and increases the output of the cement mill. pttgcgroup.com
Table 3: Effect of Triethanolamine (TEA) as a Grinding Aid
| Mill Type | TEA Addition (% by weight) | Increase in Blaine Specific Surface Area (%) |
|---|---|---|
| Ball Mill | 0.06 | 16.0 |
| Vibrating Disk Mill | 0.06 | 7.6 |
Data from a study on TEA, the base compound for Triethanolamine Dioleate, illustrating its effectiveness as a grinding aid. ceramics-silikaty.czresearchgate.net
Triethanolamine is a component in various concrete admixtures designed to modify the properties of fresh and hardened concrete. dow.com It is particularly known for its role as an accelerating admixture, which can enhance the early strength development of concrete. pttgcgroup.comhorizonadmixtures.commdpi.com This is crucial in applications requiring rapid formwork removal or in cold weather concreting.
Table 4: Effect of Triethanolamine (TEA) on Mortar Compressive Strength
| Curing Age | Strength Increase with TEA (%) |
|---|---|
| 1 Day | ~58% |
| 3 Days | Decrease Observed in Some Studies |
| 7 Days | Decrease Observed in Some Studies |
| 28 Days | Decrease Observed in Some Studies |
Data from a study showing the significant positive impact of TEA on the 1-day compressive strength of mortar containing a superplasticizer. Note that some studies report a decrease in strength at later ages. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Triethanolamine dioleate |
| Triethanolamine |
| Oleic acid |
| Hexa-triethanolamine mono-oleate |
| Hexa-triethanolamine tri-oleate |
| Tricalcium aluminate (C₃A) |
| Ethylene (B1197577) glycol |
| Benzotriazole |
| Borax |
| Phenylethanolamine |
| Sodium benzoate |
Role in Adhesive Formulations and Bonding Strength
While triethanolamine is recognized for its utility as an emulsifier, dispersant, and pH-stabilizing agent in various adhesive formulations, specific research detailing the role and performance of Triethanolamine Dioleate in enhancing bonding strength is not extensively available in the reviewed literature. dcfinechemicals.com Its surfactant properties are generally beneficial for ensuring the uniform mixture of components in an adhesive, but direct data linking it to bond strength performance is limited. dcfinechemicals.com
Incorporation into Coatings and Surface Modification Agents
Triethanolamine dioleate serves as a multifunctional component in the formulation of advanced coatings and surface modifiers, primarily within epoxy resin systems. Its utility stems from the combined properties of the triethanolamine head and the oleic acid tails.
In the context of epoxy coatings, triethanolamine can act as a modification agent, for instance, with graphene oxide, to improve its dispersion within the epoxy matrix. This enhanced dispersion is crucial for leveraging the properties of nanofillers to improve the anti-corrosion performance of the coating. researchgate.net The triethanolamine moiety can also function as a curing agent for the epoxy resin. threebond.co.jp The curing process involves the reaction of the active hydrogen atoms in the amine groups with the epoxy groups of the resin, leading to a crosslinked, durable polymer network. threebond.co.jp
Below is a table summarizing the performance characteristics of heavy anti-corrosion epoxy powder coatings that incorporate principles of long-chain fatty acid modification.
Table 1: Performance Characteristics of Modified Epoxy Powder Coatings
| Property | Performance Benefit |
|---|---|
| Curing Time | Short gelation and fast curing times, leading to high coating efficiency. |
| Mechanical Properties | High hardness, good toughness, and resistance to wear and bending. |
| Adhesion | Excellent adhesion to substrates, often without the need for a primer. |
| Resistance | Good performance against cathodic stripping, chemicals, sewage, and seawater. |
Industrial Fluid Formulations
Triethanolamine dioleate is a key component in the formulation of water-based metalworking and cutting fluids, where it functions as an effective oiliness improver. The chemical reaction between triethanolamine and oleic acid produces a water-soluble oiliness agent. This solubility is crucial for its application in aqueous systems.
When added to cutting fluids, triethanolamine oleate readily forms a physical adsorption film on the interface between the cutting tool and the workpiece. This film acts as a lubricating layer, particularly under low-load conditions, reducing friction and wear. Research has demonstrated that a 5% aqueous solution of triethanolamine oleate exhibits a low friction coefficient.
Table 2: Lubricity Properties of Triethanolamine Oleate in Metalworking Fluids
| Parameter | Value/Observation |
|---|---|
| Function | Oiliness Improver |
| Mechanism | Forms a physical adsorption film between the tool and workpiece. |
| Friction Coefficient (5% aq. solution) | 0.070 - 0.071 |
| Synergistic Effect | Exhibits good synergistic anti-wear effects with EP additives. |
The molecular structure of triethanolamine dioleate, which combines a hydrophilic triethanolamine group with two lipophilic oleic acid chains, makes it an effective surfactant and emulsifier for heavy-duty cleaning formulations. In these applications, its primary role is to facilitate the removal of oils, greases, and other organic soils from surfaces.
As a surfactant, triethanolamine dioleate reduces the surface tension of water, allowing the cleaning solution to better wet and penetrate the soil. As an emulsifier, it helps to break down large grease and oil masses into smaller droplets that can be dispersed into the water and washed away. researchgate.net
Triethanolamine and its salts, like the dioleate, are common ingredients in a variety of industrial and consumer cleaning products. threebond.co.jp They function by neutralizing fatty acids, adjusting and buffering the pH of the cleaning solution, and solubilizing oils and other ingredients that are not readily soluble in water. threebond.co.jp In heavy-duty degreasers, these properties are essential for achieving effective cleaning of machinery, engines, and other industrial surfaces. daryatamin.com
Textile Chemistry Innovations
Triethanolamine is a foundational precursor in the synthesis of ester-linked quaternary ammonium (B1175870) compounds, commonly known as "esterquats," which are principal active ingredients in modern fabric softeners. mdpi.comresearchgate.net Triethanolamine dioleate is a key intermediate in the formation of these softening agents.
The softening mechanism relies on the deposition of these cationic (positively charged) surfactants onto the surface of textile fibers, which are typically anionic (negatively charged) in water. This electrostatic attraction causes the softener molecules to align on the fabric surface with their hydrophobic fatty acid chains oriented outwards. nih.gov
This hydrophobic layer provides lubrication between the fibers, reducing friction and imparting a soft, smooth feel to the fabric. nih.gov The use of triethanolamine-based esterquats is favored due to their performance and biodegradability. specialchem.com Formulations for composite fabric softeners for cotton clothes have included derivatives such as triethanolamine oleic acid diester betaine, highlighting the role of the oleate structure in these applications. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Triethanolamine |
| Triethanolamine Dioleate |
| Oleic Acid |
| Graphene Oxide |
| Epoxy Resin |
Anti-Static Applications in Textile Processing
Triethanolamine dioleate, as a salt of a fatty acid, is utilized in formulations designed to mitigate the buildup of static electricity on textile fibers during processing. The accumulation of static charges is a significant issue with synthetic fibers such as nylon, polyester, and acrylics, leading to problems like fiber repulsion, yarn ballooning, and dust attraction. Antistatic agents function by increasing the electrical conductivity of the fiber surface, which allows static charges to dissipate more readily.
The application of alkylolamine salts and soaps of aliphatic acids for antistatic purposes has been a subject of research. google.com Formulations combining triethanolamine salts of fatty acids (which include oleates) with triethanolamine salts of dibasic acids in aqueous compositions have been developed to reduce the tendency of artificial staple fibers to become electrified. google.com These compositions are applied to fibers via spraying or immersion, leaving a deposit that enhances surface conductivity. google.com
However, research has also shown that the specific composition is critical to its effectiveness. In one study, a composition containing 10% triethanolamine oleate in spindle oil was applied to untwisted nylon yarn. google.com The result was the development of a strong positive electrostatic charge on the yarn, which made subsequent winding difficult. google.com This finding underscores the complexity of antistatic formulations, where the interaction between the agent, the fiber type, and the processing conditions dictates the outcome. The effectiveness of an antistatic agent is influenced by the amount applied and the specific processing conditions, allowing for the potential to neutralize the electrostatic charge by controlling the quantity of the agent. google.com
| Fiber Type | Formulation Component | Observed Effect | Reference |
|---|---|---|---|
| Nylon Yarn | 10% Triethanolamine oleate in spindle oil | Resulted in a strong positive electrostatic charge, hindering processing. | google.com |
| Artificial Staple Fibers | Aqueous composition of a triethanolamine-fatty acid salt and a triethanolamine-dibasic acid salt. | Reduced the tendency of fibers to become electrified. | google.com |
Application in Dyeing and Finishing Formulations
In textile dyeing and finishing, triethanolamine and its derivatives serve multiple functions, including acting as pH buffers, dispersing agents, and components of finishing treatments. Triethanolamine (TEA) acts as a pH buffer and complexing agent in dyebaths, neutralizing acids and ensuring a stable pH for consistent color uptake. bdmaee.net
Research has specifically investigated the use of triethanolamine as a cost-saving and energy-reducing alternative in the direct dyeing of cotton fabric. A study compared the conventional high-temperature (90°C) dyeing process using sodium carbonate with processes using triethanolamine at lower temperatures (30°C, 60°C, and 90°C). juniperpublishers.commedcraveonline.com The results indicated that dyeing with TEA at lower temperatures can yield better color strength (K/S values) compared to the conventional high-temperature method. juniperpublishers.commedcraveonline.com The color fastness to washing and light for the low-temperature TEA method was found to be negligibly different from the high-temperature conventional method. juniperpublishers.commedcraveonline.com This suggests a viable method for reducing heat and energy consumption in textile dyeing. juniperpublishers.commedcraveonline.com
Furthermore, triethanolamine is a component in the preparation of fixing agents used for reactive dyes on cotton fabrics. google.com In finishing processes, TEA is used to neutralize acidic chemicals and adjust the pH for softening agents, such as quaternary ammonium compounds, to perform optimally. bdmaee.net
| Parameter | Conventional Method (Sodium Carbonate) | Triethanolamine (TEA) Method | Reference |
|---|---|---|---|
| Temperature | High (e.g., 90°C) | Low to High (e.g., 30°C - 90°C) | juniperpublishers.commedcraveonline.com |
| Color Yield | Standard | Comparable or better color strength, even at lower temperatures. | juniperpublishers.commedcraveonline.com |
| Fastness Properties | Good | Negligible difference compared to conventional method. | juniperpublishers.commedcraveonline.com |
| Energy Consumption | High | Potentially lower due to reduced temperature requirements. | juniperpublishers.commedcraveonline.com |
Agrochemical Formulation Development
Surfactant Properties in Herbicide and Pesticide Formulations
Triethanolamine and its salts, including the dioleate, play a role in agrochemical formulations due to their surfactant properties. Surfactants are critical components in pesticide formulations as they enhance the efficacy of the active ingredient by improving wetting, spreading, and penetration of the spray on target surfaces. fbn.com
Triethanolamine itself is used as a neutralizer and dispersing agent in herbicide formulations. nih.gov It is also used as an intermediate to produce herbicides and pesticides, where it enhances the solubility and effectiveness of the active ingredients. rockchemicalsinc.com Specifically, high-strength liquid herbicide formulations have been developed using triethanolamine (TEA) salts of glyphosate. google.comgoogle.com In these formulations, an additional surfactant is often included to further enhance herbicidal activity. google.comgoogle.com
Triethanolamine oleate is explicitly identified as an aqueous/oil phase emulsifier for the pesticide industry. Its ability to form stable emulsions is crucial for creating sprayable formulations. Research has shown that stable emulsions of kerosene, suitable for spraying purposes, can be created using triethanolamine oleate. atamanchemicals.com A key advantage noted is its low alkalinity, which can reduce the scorching of foliage compared to more alkaline emulsifiers. atamanchemicals.com The low surface tension of the resulting emulsion is particularly suitable for achieving uniform coverage on foliage. atamanchemicals.com
| Compound | Function | Specific Application/Benefit | Reference |
|---|---|---|---|
| Triethanolamine (TEA) | Neutralizer, Dispersing Agent, Intermediate | Used in herbicide formulations; forms TEA salts of glyphosate. | nih.govrockchemicalsinc.comgoogle.comgoogle.com |
| Triethanolamine Oleate | Emulsifier | Forms stable oil/water emulsions for pesticide sprays. | |
| Triethanolamine Oleate | Surfactant | Low alkalinity reduces foliage scorching; low surface tension improves coverage. | atamanchemicals.com |
Application in Algaecide Formulations for Aquatic Environments
While direct research on triethanolamine dioleate in algaecides is limited, the application of the parent compound, triethanolamine, is documented. Triethanolamine is used in a copper-triethanolamine complex specifically to control the growth of freshwater algae in environments such as lakes and ponds. nih.gov In this complex, triethanolamine likely acts as a chelating agent, stabilizing the copper ions and enhancing their delivery and efficacy as an algaecide. The oleate portions in triethanolamine dioleate could potentially modify the solubility and surface activity of such a complex, possibly improving its adherence to algal cells, though specific research in this area is required.
Catalytic Roles in Chemical and Polymer Processes
Catalyst in Specific Organic Synthesis Reactions
The catalytic activity of the triethanolamine molecule has been demonstrated in several organic synthesis reactions, particularly those involving the activation of carbon dioxide (CO₂). While these studies focus on triethanolamine itself, they establish the catalytic potential inherent in the molecule's structure, which forms the core of triethanolamine dioleate.
One significant application is the use of triethanolamine as a highly efficient, recoverable, and reusable organocatalyst for the carboxylative cyclization of propargylic amines with CO₂ at atmospheric pressure. nih.gov This reaction produces 2-oxazolidinones, which are important heterocyclic compounds. Density functional theory (DFT) studies suggest that triethanolamine activates CO₂ by forming a ring-shaped carbonate intermediate that is crucial for the catalytic cycle. nih.gov
In another study, a catalytic system of triethanolamine combined with potassium iodide (KI) was shown to be effective for the chemical fixation of CO₂ with epoxides to form cyclic carbonates. epa.gov The research found that triethanolamine has a dual function, activating both the CO₂ and the epoxide. This catalytic system is noted for being inexpensive and efficient. epa.gov The presence of the long oleate chains in triethanolamine dioleate would influence its catalytic performance by affecting its solubility in different reaction media and introducing steric hindrance around the catalytically active nitrogen atom and hydroxyl groups.
| Reaction | Catalyst System | Product | Key Finding | Reference |
|---|---|---|---|---|
| Carboxylative cyclization of propargylic amines with CO₂ | Triethanolamine (TEOA) | 2-Oxazolidinones | TEOA acts as an efficient, reusable organocatalyst at atmospheric pressure. | nih.gov |
| Chemical fixation of CO₂ with epoxides | Triethanolamine / Potassium Iodide (KI) | Cyclic Carbonates | TEOA activates both CO₂ and epoxides; catalyst is cheap and reusable. | epa.gov |
Article Generation Not Possible Due to Lack of Supporting Scientific Data
Following a comprehensive review of scientific literature, patents, and technical data, it has been determined that there is no available evidence to support the role of Triethanolamine dioleate as a catalyst in the production of urethane (B1682113) foam. The initial premise of the requested article, " – 5.6.2. Role as a Catalyst in Urethane Foam Production," cannot be substantiated with factual and scientifically accurate information.
Extensive searches have consistently shown that while Triethanolamine (TEA) is a well-documented compound used in polyurethane chemistry, its ester, Triethanolamine dioleate, is not recognized for its catalytic activity in this field. Instead, Triethanolamine dioleate is commonly identified as a surfactant and emulsifying agent in various industrial and consumer products.
The distinction between Triethanolamine (TEA) and Triethanolamine dioleate is critical. TEA is a tertiary amine and a triol which can act as both a catalyst, accelerating the reaction between isocyanates and polyols, and as a reactive crosslinker, becoming part of the polymer backbone. In contrast, Triethanolamine dioleate is the ester formed from the reaction of triethanolamine with two equivalents of oleic acid. This structural change significantly alters its chemical properties.
Notably, a relevant U.S. Patent (US3520835A) dating to 1970 discusses compounds chemically similar to Triethanolamine dioleate. The patent mentions that salts of tertiary amines with fatty acids, such as oleic acid, have been proposed as catalysts for polyester-urethane foams. However, it explicitly states that these types of catalysts are "ineffective when used as the sole catalyst for one-shot urethane foams," which is the most common modern production method. This finding directly contradicts the subject of the proposed article.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the user's request, the article cannot be generated. Producing content on this topic would require speculating or substituting information about the incorrect compound (Triethanolamine), which would be misleading and factually inaccurate.
Environmental Fate and Industrial Waste Management Considerations for Triethanolamine Dioleate
Environmental Degradation Pathways in Non-Biological Systems
In the environment, chemical compounds can be broken down through non-biological processes such as hydrolysis, photolysis, and oxidation. For triethanolamine (B1662121) dioleate, these pathways primarily target its ester linkages and the unsaturated double bonds within its oleic acid chains.
Hydrolysis The most significant non-biological degradation pathway for triethanolamine dioleate is the hydrolysis of its two ester bonds. This reaction is essentially the reverse of the esterification process used to synthesize it. In the presence of water, the ester linkages can cleave, yielding the original components: triethanolamine (TEA) and two molecules of oleic acid.
The rate of hydrolysis is influenced by several environmental factors, particularly pH. The reaction can be catalyzed by both acids and bases. Under alkaline conditions, saponification (base-catalyzed hydrolysis) can occur, which is typically faster than hydrolysis at neutral or acidic pH. nih.gov The degradation of similar ester-based compounds in biopharmaceuticals is noted to be more pronounced under alkaline conditions. nih.gov
Photolysis Photolysis, or degradation by light, can also contribute to the breakdown of triethanolamine dioleate. The primary target for photodegradation is the carbon-carbon double bond present in each of the two oleic acid chains. omicsonline.orgomicsonline.org Exposure to ultraviolet (UV) radiation can initiate reactions that break this bond, leading to the formation of smaller, more oxidized molecules. The process can be accelerated by the presence of photo-sensitizing agents or metal ions in the environment. omicsonline.org Studies on related metal oleates have shown that UV exposure can lead to the formation of free radicals, which then drive the degradation of the polymer chains. omicsonline.org
Oxidation The oleic acid component of triethanolamine dioleate is susceptible to oxidation. mdpi.commdpi.com Autoxidation can occur upon exposure to air, where atmospheric oxygen attacks the double bond. This process is often initiated by heat or light and can be catalyzed by trace metals. The oxidation of oleate (B1233923) esters typically proceeds through the formation of hydroperoxides, which can then decompose into a variety of smaller molecules, including aldehydes, ketones, and carboxylic acids. mdpi.com The rate of oxidation for oleates is generally slower than for polyunsaturated fatty acids but remains a relevant degradation pathway under thermo-oxidative conditions. mdpi.commdpi.com
Potential for Environmental Partitioning and Persistence in Industrial Effluents
The structure of triethanolamine dioleate as a surfactant-like molecule with two long, oil-soluble (lipophilic) tails and a water-soluble (hydrophilic) head group strongly influences its behavior in wastewater and the wider environment.
Environmental Partitioning Due to its significant lipophilic character imparted by the two C18 oleate chains, triethanolamine dioleate is expected to have a low water solubility and a high octanol-water partition coefficient (Log Kow). This means that in an aquatic environment, it will preferentially adsorb onto suspended solids, sediment, and sludge rather than remaining dissolved in the water column. This behavior contrasts sharply with one of its primary degradation products, triethanolamine, which is highly water-soluble, has a low Log Kow, and is highly mobile in soil and water. santos.com Oleic acid, the other degradation product, has low water solubility and will also tend to adsorb to particulate matter.
Table 1: Predicted Environmental Partitioning Behavior
| Compound | Expected Water Solubility | Predicted Adsorption to Sludge/Sediment | Mobility in Water |
|---|---|---|---|
| Triethanolamine Dioleate | Low | High | Low |
| Triethanolamine (Degradation Product) | High santos.com | Low santos.com | High santos.com |
| Oleic Acid (Degradation Product) | Low | High | Low |
Persistence and Biodegradability Triethanolamine dioleate is not expected to be persistent in the environment. Its ester structure makes it susceptible to both abiotic hydrolysis and, more significantly, enzymatic hydrolysis during biological wastewater treatment. Research on the biodegradation of various oleate compounds demonstrated that triethanolamine oleate was effectively utilized as a food source by the bacterium Pseudomonas aeruginosa, suggesting that related esters are also readily biodegradable. tdl.org
The ultimate biodegradability of triethanolamine dioleate is high, as its degradation products are themselves easily broken down.
Triethanolamine (TEA) is considered readily biodegradable, with studies showing complete degradation in activated sludge over a period of days. santos.comvaludor.com
Oleic Acid is a naturally occurring fatty acid that is readily metabolized by a wide variety of microorganisms.
Therefore, under the conditions found in a typical biological wastewater treatment plant, triethanolamine dioleate is expected to be substantially removed from the effluent.
Strategies for Sustainable Industrial Waste Treatment and Disposal
Effective management of industrial effluents containing triethanolamine dioleate involves leveraging its susceptibility to degradation while minimizing environmental release.
Biological Wastewater Treatment The primary and most sustainable strategy for treating wastewater containing triethanolamine dioleate is conventional biological treatment, such as the activated sludge process. The microorganisms present in the sludge can enzymatically hydrolyze the ester bonds and then metabolize the resulting triethanolamine and oleic acid. This process effectively removes the compound from the water and converts it into carbon dioxide, water, and biomass.
Advanced Oxidation Processes (AOPs) For industrial waste streams where conventional biological treatment is insufficient or where very low residual concentrations are required, Advanced Oxidation Processes (AOPs) offer a robust solution. scirp.orgoapen.orgresearchgate.net These technologies use powerful, short-lived oxidizing agents, primarily hydroxyl radicals, to rapidly break down recalcitrant organic molecules. scirp.org
Applicable AOPs include:
Ozonation (O₃)
UV/Hydrogen Peroxide (H₂O₂)
Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂)
Studies have demonstrated that AOPs are effective in degrading triethanolamine in industrial wastewater, indicating their suitability for treating effluents containing its esters. researchgate.netdtic.mil These processes can be used as a pre-treatment step to enhance biodegradability or as a final polishing step to meet stringent discharge limits. envirochemie.com
Waste Valorization and Reuse A key principle of sustainable industrial practice is the valorization of waste streams. Fatty acid esters, such as those derived from oleic acid, are valuable chemical feedstocks. There is growing research into the reuse of waste oils and fatty acids for the production of sustainable products like biodiesel and biolubricants. mdpi.compolimi.it Industrial processes that generate waste containing triethanolamine dioleate could potentially implement recovery and recycling loops. For example, the waste could be hydrolyzed to recover the oleic acid, which could then be purified and reused as a raw material, contributing to a circular economy. csic.es
Table 2: Comparison of Industrial Waste Treatment Strategies
| Treatment Strategy | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Biological Treatment (Activated Sludge) | Microbial hydrolysis and metabolism. tdl.org | Cost-effective, sustainable, high removal efficiency for biodegradable compounds. | May be less effective for highly concentrated or complex waste streams. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to chemically destroy the molecule. scirp.org | Effective for recalcitrant compounds, rapid degradation, reduces toxicity. researchgate.netenvirochemie.com | Higher operational cost (energy, chemicals), may produce byproducts. |
| Waste Valorization / Recycling | Chemical or enzymatic hydrolysis to recover and reuse constituent parts (e.g., oleic acid). polimi.it | Promotes circular economy, reduces raw material costs, minimizes waste disposal. | Requires additional processing steps, economic feasibility depends on waste stream concentration and purity. |
Future Research Trajectories and Innovations in Triethanolamine Dioleate Chemistry
Development of Green and Sustainable Synthesis Methods
A primary focus of future research is the development of environmentally benign synthesis routes for triethanolamine (B1662121) dioleate, moving away from conventional chemical methods that often require harsh conditions and generate significant waste. A key area of exploration is the use of enzymatic catalysis, which offers milder reaction conditions and higher selectivity.
Lipase-catalyzed esterification of triethanolamine with oleic acid represents a promising green alternative. nih.govnih.govnih.gov Studies have demonstrated the feasibility of using immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to produce triethanolamine-based esters. nih.govnih.gov Research in this area is centered on optimizing various process parameters to maximize reaction conversion and yield. Key parameters that have been identified as influential include enzyme concentration, reaction temperature, substrate molar ratio, and reaction time. nih.govresearchgate.net
For instance, optimization studies using methodologies like the Taguchi robust design have shown that the molar ratio of oleic acid to triethanolamine is a highly influential parameter affecting the conversion percentage. nih.govresearchgate.net The amount of enzyme used also has a significant impact on the reaction's efficiency. nih.govresearchgate.net Future work will likely focus on refining these parameters, exploring different lipase sources, and developing continuous-flow reactor systems to improve the economic viability of enzymatic synthesis on an industrial scale.
Optimized Parameters for Lipase-Catalyzed Synthesis of Triethanolamine Esters
| Parameter | Optimized Value/Range | Reference |
|---|---|---|
| Enzyme | Candida antarctica lipase B (Novozym 435) | nih.govnih.gov |
| Molar Ratio (Oleic Acid:Triethanolamine) | 1:2 | nih.gov |
| Enzyme Loading | 5.50 wt% of oleic acid | nih.gov |
| Reaction Temperature | 61 °C | nih.gov |
| Reaction Time | 14.44 hours | nih.gov |
Exploration of Novel Triethanolamine Dioleate Derivatives with Enhanced Performance
To meet the demands of specialized applications, researchers are actively exploring the synthesis of novel derivatives of triethanolamine dioleate with tailored properties. These modifications aim to enhance characteristics such as emulsifying power, thermal stability, and specific functionalities for targeted uses.
One approach involves the polymerization of triethanolamine to form polytriethanolamine, which can then be esterified with oleic acid to create novel polymeric surfactants. researchgate.net These derivatives, such as di-triethanolamine monooleate and tri-triethanolamine monooleate, have been investigated for their potential as emulsifiers in oil-based muds for drilling operations. researchgate.net Further research into the ethoxylation of these polytriethanolamine oleates can introduce varying degrees of hydrophilicity, allowing for fine-tuning of their surfactant properties. researchgate.net
Another avenue of investigation is the modification of the triethanolamine backbone itself before esterification. For example, studies have explored the esterification of triethanolamine with fatty acids of varying chain lengths to improve its performance as a grinding aid in cement production. uludag.edu.tr It was found that modifying triethanolamine with medium-chain (4-8 carbons) monocarboxylic acids resulted in better performance compared to those with shorter chains. uludag.edu.tr This suggests that synthesizing triethanolamine dioleate derivatives with modified hydrocarbon chains could lead to enhanced performance in specific industrial applications.
Future work in this area will likely involve the synthesis and characterization of a broader range of derivatives, including those with different fatty acid chains, varying degrees of esterification, and the incorporation of other functional groups to impart novel properties.
Integration into Advanced Material Systems and Nanotechnology Applications
The unique surfactant properties of triethanolamine dioleate make it a promising candidate for integration into advanced material systems and various nanotechnology applications, particularly in the fields of drug delivery and nanoparticle synthesis.
Nanoemulsions, which are kinetically stable colloidal dispersions with droplet sizes in the nanometer range, are being extensively investigated as advanced drug delivery systems to enhance the bioavailability of poorly water-soluble drugs. nih.govijper.orgresearchgate.netrjptonline.org The ability of surfactants like triethanolamine dioleate to form stable nanoemulsions makes them valuable components in such formulations. nih.govijper.org These systems can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport across biological membranes. nih.govresearchgate.net Future research will focus on optimizing triethanolamine dioleate-based nanoemulsion formulations for specific drugs, studying their in vitro and in vivo performance, and exploring their potential for targeted drug delivery. pharmacompass.comresearchgate.netnih.gov
In the realm of nanomaterial synthesis, triethanolamine has been shown to act as both a reducing and stabilizing agent in the preparation of metallic nanoparticles, such as silver and platinum nanoparticles. nih.govresearchgate.net This dual functionality simplifies the synthesis process and can lead to the formation of stable, monodisperse nanoparticles. nih.gov While these studies have primarily used triethanolamine itself, the findings suggest that triethanolamine dioleate could also serve as a stabilizing agent, with its oleate (B1233923) tails providing a hydrophobic shell that could enhance the dispersion of nanoparticles in non-aqueous media or within polymeric matrices. Further research is needed to explore the use of triethanolamine dioleate in the synthesis and stabilization of various types of nanoparticles and to evaluate the properties of the resulting nanomaterials. nih.gov
Potential Nanotechnology Applications of Triethanolamine Dioleate
| Application Area | Potential Role of Triethanolamine Dioleate | Key Research Focus |
|---|---|---|
| Nanoemulsion-based Drug Delivery | Emulsifier and stabilizer for forming drug-loaded nanoemulsions. | Improving bioavailability of hydrophobic drugs, controlled release profiles. ijper.orgresearchgate.netresearchgate.net |
| Nanoparticle Synthesis and Stabilization | Stabilizing agent to prevent agglomeration of nanoparticles. | Controlling particle size and distribution, enhancing dispersion in various media. nih.govnih.gov |
Computational Modeling and Simulation Studies for Predictive Performance Analysis
To accelerate the development of new formulations and applications, researchers are increasingly turning to computational modeling and simulation techniques to predict the performance of surfactants like triethanolamine dioleate. These in silico methods can provide valuable insights into the molecular-level behavior of these compounds, reducing the need for extensive and time-consuming experimental work.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be used to correlate the molecular structure of surfactants with their physicochemical properties and performance characteristics. nih.gov By developing QSAR models for a series of triethanolamine esters, it would be possible to predict properties such as their emulsification efficiency, surface tension reduction, and interaction with other molecules based on their structural features. nih.gov This would enable the rational design of new triethanolamine dioleate derivatives with optimized performance for specific applications.
Molecular dynamics (MD) simulations offer a powerful tool for studying the self-assembly of surfactants into micelles and their behavior at interfaces. mdpi.com While specific MD studies on triethanolamine dioleate are not yet prevalent, simulations of similar ester and amine-containing molecules can provide a framework for understanding its aggregation behavior in solution and its interaction with oil and water phases. mdpi.com Future research in this area will likely involve the development of accurate force fields for triethanolamine dioleate to enable realistic simulations of its behavior in complex systems, such as emulsions and at solid-liquid interfaces.
Synergistic Effects with Co-Formulants in Complex Systems
In many practical applications, triethanolamine dioleate is used as part of a complex formulation containing other surfactants, polymers, and additives. Understanding the synergistic interactions between triethanolamine dioleate and these co-formulants is crucial for optimizing the performance of the final product.
Future investigations will likely focus on systematically studying the synergistic effects of triethanolamine dioleate with a variety of co-surfactants, both anionic and non-ionic, as well as with other formulation components like polymers and electrolytes. Techniques such as interfacial tension measurements, rheology, and droplet size analysis will be employed to quantify the extent of these synergistic interactions and to elucidate the underlying mechanisms. This knowledge will be invaluable for the rational design of high-performance formulations for a wide range of applications, from personal care products to industrial lubricants.
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure of triethanolamine dioleate using spectroscopic methods?
- Methodology : Employ a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
- IR spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for oleate chains (Z-configuration double bonds at δ ~5.3 ppm) and triethanolamine backbone (CH₂ and CH₃ groups) .
- MS : Confirm molecular weight (1236.96 g/mol) and fragmentation patterns .
- Experimental Design : Use purified samples dissolved in deuterated solvents (e.g., CDCl₃) for NMR, KBr pellets for IR, and electrospray ionization for MS.
Q. What analytical techniques are suitable for quantifying triethanolamine dioleate in complex mixtures?
- Methodology : Utilize gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
- GC-TEA : Derivatize the compound to enhance volatility, then separate using a polar capillary column (e.g., DB-WAX) .
- HPLC-MS : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and use reverse-phase C18 columns for separation .
Q. What safety protocols should be followed when handling triethanolamine dioleate in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or high-temperature processes to avoid inhalation of vapors.
- Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of triethanolamine dioleate?
- Methodology :
- Design : Use a central composite design (CCD) to test variables: enzyme load (1–5 wt%), temperature (40–60°C), substrate molar ratio (oleic acid:TEA = 1:1–3:1), and agitation speed (200–600 rpm) .
- Analysis : Fit data to a quadratic model and validate via ANOVA (target: p < 0.05 for significant factors).
- Optimization : Predict maximum esterification yield (e.g., 85–90%) at 50°C, 3:1 molar ratio, and 400 rpm .
Q. What experimental approaches resolve contradictions in reported coordination behavior of triethanolamine derivatives with metal ions?
- Methodology :
- Spectroscopic Analysis : Compare IR and electronic spectra to confirm ligand binding modes (e.g., nitrogen vs. oxygen donor sites) .
- Conductance Measurements : Classify electrolytes (e.g., 1:3 for Cr³⁺ complexes vs. 1:1 for Cu²⁺) to infer ionic vs. covalent bonding .
- X-ray Diffraction : Resolve crystal structures to validate octahedral vs. tetrahedral geometries .
Q. How can computational modeling predict the solvent interaction dynamics of triethanolamine dioleate?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation in polar (water) and nonpolar (hexane) solvents using force fields (e.g., AMBER or CHARMM) .
- Density Functional Theory (DFT) : Calculate charge distribution and H-bonding potential at B3LYP/6-31G* level .
- Validation : Compare simulated vs. experimental solubility/logP values to refine models .
Data Analysis and Reproducibility
Q. How should researchers address variability in physicochemical property measurements (e.g., density, viscosity) of triethanolamine dioleate?
- Methodology :
- Standardization : Use calibrated instruments (e.g., Anton Paar densitometer) and control temperature (±0.1°C) .
- Triangulation : Cross-validate results using multiple techniques (e.g., capillary viscometry and rotational rheometry) .
- Statistical Reporting : Calculate confidence intervals (e.g., 95% CI) and report relative standard deviation (RSD < 5%) .
Q. What strategies ensure reproducibility in synthesizing triethanolamine dioleate across laboratories?
- Methodology :
- Protocol Harmonization : Detail exact molar ratios, catalyst purity (e.g., ≥98% lipase), and reaction timelines .
- Inter-Lab Studies : Share batches for cross-testing and use reference materials (e.g., NIST-traceable standards) .
- Open Data : Publish raw NMR/MS spectra and reaction conditions in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
